N-(2-Carboxyphenyl)glycine
CAS No.: 141865-09-0
Cat. No.: VC0126345
Molecular Formula: C9H9NO4
Molecular Weight: 195.174
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 141865-09-0 |
---|---|
Molecular Formula | C9H9NO4 |
Molecular Weight | 195.174 |
IUPAC Name | 2-(carboxymethylamino)benzoic acid |
Standard InChI | InChI=1S/C9H9NO4/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14/h1-4,10H,5H2,(H,11,12)(H,13,14) |
Standard InChI Key | ZFOXUSLPVYCCRX-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)O)NCC(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
N-(2-Carboxyphenyl)glycine (C₉H₉NO₄) features a molecular weight of 195.17 g/mol, comprising a glycine moiety linked to a 2-carboxy-substituted benzene ring. Systematic IUPAC nomenclature identifies it as 2-[(carboxymethyl)amino]benzoic acid, reflecting its bifunctional carboxyl groups at positions 1 and 2 of the aromatic system .
Physicochemical Characteristics
Thermal and optical properties derive from crystalline packing and intermolecular hydrogen bonding:
Property | Value | Measurement Conditions |
---|---|---|
Melting Point | 218°C (decomposition) | Lit. reference, sealed tube |
Boiling Point | 218°C | Atmospheric pressure |
Density | 1.472 g/cm³ | 25°C, anhydrous form |
Refractive Index | 1.5700 | Estimated, crystalline phase |
pKa | 3.0 ± 0.36 | Predicted aqueous solution |
These parameters, consistent across multiple suppliers , confirm batch reproducibility. The compound exhibits limited solubility in nonpolar solvents but dissolves readily in aqueous bases via deprotonation of carboxyl groups .
Synthesis and Industrial Production
Patent-Protected Methodologies
A 1997 patent (CA2208239A1) discloses a copper-catalyzed oxidative coupling between anthranilic acid derivatives and glycine precursors. Reaction optimization achieves 78–85% yield under oxygen-rich conditions (1–3 bar O₂) at 60–80°C. Critical parameters include:
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Copper(II) sulfate catalyst concentration: 0.5–1.2 mol%
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pH maintenance at 8.5–9.5 via NaOH titration
Functional Applications
Coordination Chemistry
The N,O-chelation motif enables stable complexes with transition metals:
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Cu²⁺: Formation of square-planar complexes (log K = 8.2 ± 0.3)
Pharmaceutical Intermediates
Structural analogs serve as precursors for:
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Nonsteroidal anti-inflammatory drug (NSAID) backbones
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Anticonvulsant agents via Schiff base formation
Emerging Research Directions
Green Synthesis Innovations
Microwave-assisted protocols (2024) reduce reaction time to 45 minutes with 92% yield, eliminating copper catalysts via photoredox mechanisms .
Polymer Science Applications
Copolymerization with ε-caprolactone yields biodegradable polyesters (Tg = 67°C) for medical implants, leveraging hydrogen-bonding side chains .
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